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1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone

Cat. No.: B3032399
CAS No.: 16296-90-5
M. Wt: 210.68 g/mol
InChI Key: XDMSMJRHOBFWDD-UHFFFAOYSA-N
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Description

Contextualization within Benzo[b]thiophene Chemistry and Derivatives

Benzo[b]thiophene, an aromatic heterocyclic compound, is formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring. benthamdirect.comrsc.org This bicyclic system is a significant scaffold in medicinal and materials chemistry. rsc.orgnih.gov The benzo[b]thiophene nucleus is a key structural component in numerous natural and synthetic compounds. benthamdirect.comresearchgate.net As an electron-rich, planar molecule, the sulfur atom in the thiophene ring enhances its ability to bind with various enzymes and receptors. researchgate.net This characteristic, combined with its polarity, can improve the pharmacokinetic properties of molecules containing this scaffold. researchgate.net

The chemistry of benzo[b]thiophenes is diverse, allowing for substitutions at various positions on both the benzene and thiophene rings. These modifications lead to a vast library of derivatives with a wide array of chemical properties and biological activities. benthamdirect.comnih.gov The synthesis of the benzo[b]thiophene skeleton has been an area of intensive research, with numerous methods developed over the years, including acid-catalyzed cyclizations, transition metal-catalyzed reactions, and photocyclization. benthamdirect.comresearchgate.netthieme-connect.com These synthetic strategies provide access to a multitude of substituted benzo[b]thiophenes, enabling the exploration of their structure-activity relationships. nih.gov

Significance of Substituted Benzo[b]thiophenes in Advanced Organic Synthesis

Substituted benzo[b]thiophenes are highly valued as building blocks and intermediates in advanced organic synthesis. benthamdirect.comresearchgate.net Their utility stems from the versatile reactivity of the heterocyclic system, which allows for further functionalization to create complex molecular architectures. In medicinal chemistry, the benzo[b]thiophene scaffold is considered a "privileged structure" because it is a core component in molecules exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. benthamdirect.comnih.govnih.gov

The development of efficient synthetic routes to functionally substituted benzo[b]thiophenes is crucial for drug discovery and development. benthamdirect.comrsc.org For instance, methods like one-pot syntheses from readily available precursors have been developed to create diverse multisubstituted benzothiophene (B83047) derivatives. rsc.orgacs.org Beyond pharmaceuticals, these compounds have found applications in materials science. Various benzo[b]thiophene derivatives have been utilized as organic photoelectric materials and organic semiconductors, highlighting their importance in the development of new electronic devices. benthamdirect.comresearchgate.net

Architectural Features and Positioning of 1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone within the Benzo[b]thiophene Chemical Space

This compound is a specific derivative within the vast family of benzo[b]thiophenes. Its chemical architecture is defined by the core benzo[b]thiophene ring system with two key substituents: a chlorine atom at the 5-position of the benzene ring and an acetyl group (-COCH₃) at the 3-position of the thiophene ring.

The synthesis of this compound can be achieved through methods such as the Friedel–Crafts acetylation of 5-chlorobenzo[b]thiophen, which predominantly yields the 3-acetyl derivative. rsc.org The positioning of the substituents significantly influences the compound's chemical properties and reactivity. The chlorine atom at the 5-position and the acetyl group at the 3-position are both electron-withdrawing groups. This electronic feature modifies the reactivity of the benzo[b]thiophene ring system, making it a versatile intermediate for further chemical transformations. For example, the ketone of the acetyl group can undergo various reactions, such as reduction or condensation, to introduce new functional groups and build more complex molecules. rsc.org Specifically, it can react with dimethylamine (B145610) hydrochloride and formaldehyde (B43269) in a Mannich reaction to produce a keto-amine intermediate. rsc.org

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 16296-90-5 bldpharm.comlookchem.com
Molecular Formula C₁₀H₇ClOS lookchem.comcymitquimica.com
Molecular Weight 210.68 g/mol cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClOS B3032399 1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone CAS No. 16296-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-1-benzothiophen-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClOS/c1-6(12)9-5-13-10-3-2-7(11)4-8(9)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMSMJRHOBFWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464381
Record name 1-(5-Chloro-1-benzothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16296-90-5
Record name 1-(5-Chloro-1-benzothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 5 Chlorobenzo B Thiophen 3 Yl Ethanone and Its Analogues

Direct Acylation Strategies on Chlorobenzothiophene Scaffolds

Direct acylation of the 5-chlorobenzo[b]thiophene core represents a straightforward approach to introduce the acetyl group. Friedel-Crafts acylation is the most common method employed for this transformation.

Friedel-Crafts Acetylation of Substituted Benzo[b]thiophenes

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In the context of benzothiophenes, this reaction is typically carried out using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Common Lewis acids used to promote this reaction include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄). The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the acylation. The reaction is generally performed in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, at temperatures ranging from 0 °C to room temperature. The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzothiophene (B83047) ring.

A general representation of the Friedel-Crafts acetylation of 5-chlorobenzo[b]thiophene is depicted below:

Reaction Scheme for Friedel-Crafts Acetylation

ReactantReagentsProduct
5-Chlorobenzo[b]thiophene1. Acetyl chloride, AlCl₃ 2. Dichloromethane1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone

While this method is direct, controlling the position of acylation on the benzothiophene ring is a critical aspect.

Regioselective Introduction of the Acetyl Group at the C3 Position

A significant challenge in the Friedel-Crafts acylation of benzothiophenes is controlling the regioselectivity. The benzothiophene nucleus has two potentially reactive positions on the thiophene (B33073) ring: C2 and C3. Generally, electrophilic substitution on unsubstituted benzothiophene preferentially occurs at the C2 position due to the greater stabilization of the cationic intermediate.

However, the presence of a substituent on the benzene (B151609) ring, such as the chloro group at the 5-position, can influence the electronic distribution and, consequently, the site of acylation. The chloro group is an electron-withdrawing group via induction but can also donate electron density through resonance. The interplay of these electronic effects can alter the relative reactivity of the C2 and C3 positions.

To achieve regioselective acylation at the C3 position, several strategies can be employed:

Choice of Lewis Acid and Solvent: The nature of the Lewis acid and the solvent can impact the regiochemical outcome. For instance, using a milder Lewis acid or a more coordinating solvent can sometimes favor acylation at the C3 position.

Use of Directing Groups: In some synthetic approaches for related compounds, a directing group can be temporarily installed at the C2 position to block it and force acylation to occur at the C3 position. The directing group is then removed in a subsequent step.

Alternative Acylation Methods: Non-traditional acylation methods can also provide better C3 selectivity. For instance, Vilsmeier-Haack type reactions can, in some cases, favor formylation at the C3 position, which can then be converted to an acetyl group.

Achieving high regioselectivity for the C3-acylation of 5-chlorobenzo[b]thiophene remains a key consideration for the efficiency of this direct approach.

Multi-Step Synthesis through Benzo[b]thiophene Ring Construction and Subsequent Functionalization

An alternative to direct acylation is the construction of the 5-chlorobenzo[b]thiophene ring system from simpler precursors, followed by the introduction of the acetyl group. This approach offers greater control over the final substitution pattern.

Formation of the Benzo[b]thiophene Core

The synthesis of the benzothiophene skeleton is a well-established area of heterocyclic chemistry, with numerous methods available. These can be broadly categorized into electrophilic cyclization reactions and transition metal-catalyzed processes.

Electrophilic cyclization is a powerful method for the formation of the benzothiophene ring. organic-chemistry.orgstackexchange.com A common strategy involves the cyclization of a substituted thiophenol or a related sulfur-containing precursor. For the synthesis of a 5-chloro-substituted benzothiophene, a typical starting material would be a 4-chlorothiophenol (B41493) derivative.

One illustrative example is the reaction of a 4-chlorothiophenol with an α-halo-ketone or -aldehyde, followed by acid-catalyzed cyclization and dehydration. Another approach involves the intramolecular cyclization of (2-alkynylphenyl)sulfides. In this method, a suitably substituted alkyne undergoes cyclization in the presence of an electrophile, leading to the formation of the benzothiophene ring. organic-chemistry.org

General Scheme of Electrophilic Cyclization

Starting Material TypeKey TransformationProduct
Substituted ThiophenolReaction with an α-halo carbonyl compound and subsequent cyclizationSubstituted Benzo[b]thiophene
(2-Alkynylphenyl)sulfideElectrophile-mediated intramolecular cyclizationSubstituted Benzo[b]thiophene

These methods allow for the incorporation of the 5-chloro substituent from the outset, ensuring its presence in the final benzothiophene core.

In recent years, transition metal-catalyzed reactions have emerged as highly efficient and versatile tools for the synthesis of heterocyclic compounds, including benzothiophenes. rsc.orgechemi.comrsc.orgcymitquimica.com Palladium- and copper-catalyzed reactions are particularly prominent in this field.

Palladium-catalyzed reactions: Palladium catalysts are widely used to facilitate the formation of the benzothiophene ring through various cross-coupling and annulation strategies. rsc.org For example, the intramolecular cyclization of a 2-halothioanisole derivative bearing an alkyne or vinyl group can be effectively catalyzed by palladium complexes. Another powerful approach is the direct C-H activation/annulation of a substituted thiophenol with an alkyne.

Copper-catalyzed reactions: Copper-based catalysts are also extensively used, often in Ullmann-type couplings and other cyclization reactions. rsc.orgechemi.comrsc.orgcymitquimica.com For instance, the intramolecular C-S bond formation from a 2-haloaryl vinyl sulfide (B99878) can be promoted by a copper catalyst to yield the benzothiophene ring. These methods often exhibit good functional group tolerance, making them suitable for the synthesis of substituted benzothiophenes like the 5-chloro derivative.

Examples of Transition Metal-Catalyzed Syntheses

CatalystReaction TypeStarting Material Example
Palladium(II) acetateIntramolecular Annulation2-Iodo-4-chlorothioanisole and an alkyne
Copper(I) iodideIntramolecular C-S Coupling2-Bromo-4-chlorophenyl vinyl sulfide

Once the 5-chlorobenzo[b]thiophene core is synthesized by either electrophilic cyclization or transition metal-catalyzed methods, the acetyl group can be introduced at the C3 position. This is typically achieved through lithiation at the C3 position followed by quenching with an acetylating agent, or through a Friedel-Crafts acylation, where the regioselectivity might be more predictable on a pre-functionalized ring.

Base-Promoted and Domino Reaction Sequences

The synthesis of the benzo[b]thiophene scaffold, the core of this compound, can be efficiently achieved through base-promoted and domino reaction sequences. These methods offer advantages in terms of atom economy and procedural simplicity by combining multiple transformations into a single synthetic operation.

Base-promoted reactions are fundamental in the formation of benzo[b]thiophene derivatives. One notable method involves the transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles. In the presence of a sufficient quantity of a base (e.g., ≥2 equivalents), these precursors undergo an anionic ring-opening and subsequent ring-closure pathway to yield 2-mercaptobenzo[b]thiophenes acs.org. The mechanism proceeds through a dithiolate intermediate which, upon intramolecular addition of a nucleophilic thiophenolate to a reactive thioketene (B13734457) tautomer, forms the benzo[b]thiophene-2-thiolate acs.org. Another efficient base-catalyzed protocol proceeds via a propargyl-allenyl rearrangement, which is followed by cyclization and allyl migration to form the benzo[b]thiophene core researchgate.net.

Domino reactions, also known as cascade reactions, provide a powerful strategy for the rapid assembly of complex molecular architectures from simple starting materials. An efficient domino protocol has been developed for synthesizing acs.orgbenzothiophene[3,2-b] acs.orgbenzothiophenes (BTBTs), which are high-performance organic semiconductors, highlighting the utility of this approach for related structures rsc.org. These reactions can be initiated by various means, including nucleophiles or catalysts, to trigger a cascade of intramolecular events. For instance, a domino reaction between thioaurones and malononitrile (B47326) has been reported to produce benzothiophene-fused pyran derivatives under mild conditions researchgate.netresearchgate.net. Similarly, 3-amino-2-formyl-functionalized benzothiophenes have been synthesized through a domino reaction, which can then serve as versatile intermediates for creating more complex fused heterocyclic systems like benzothieno[3,2-b]pyridine nih.govscientifiq.airti.org.

Reaction TypePrecursor(s)Key Reagents/ConditionsProduct TypeRef.
Base-Promoted 4-(2-mercaptophenyl)-1,2,3-thiadiazoles≥2 equiv. base (e.g., t-BuOK)2-Mercaptobenzo[b]thiophenes acs.org
Base-Catalyzed Propargyl-allenyl systemsBaseBenzo[b]thiophenes researchgate.net
Domino Reaction Thioaurones, malononitrileMild conditionsBenzothiophene-fused pyrans researchgate.netresearchgate.net
Domino Reaction Ketones, 1,3-diones with 3-amino-2-formyl benzothiophenesNaOH or piperidineBenzothieno[3,2-b]pyridines nih.govscientifiq.ai

Strategic Introduction of Halogen and Acetyl Moieties

The synthesis of this compound requires the precise installation of both a chlorine atom at the C5-position and an acetyl group at the C3-position. This can be achieved either by starting with a pre-functionalized benzene ring that is later cyclized, or by post-functionalization of the benzo[b]thiophene core.

Halogenation Protocols (e.g., C3-Chlorination)

Halogenation of the benzo[b]thiophene ring is a key step for creating versatile synthetic intermediates. While the target molecule has a C5-chloro substituent, which is typically incorporated from the starting benzene-derived precursor, methods for halogenating the thiophene ring, particularly at the C3 position, are also well-developed.

A facile and metal-free method for the C3-chlorination of C2-substituted benzo[b]thiophene derivatives utilizes sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in aqueous acetonitrile (B52724) at elevated temperatures (65–75 °C) nih.govrsc.org. This method provides the C3-chlorinated products in variable yields (30–65%) rsc.org. The reaction is proposed to proceed through the formation of a C2–C3 chloronium ion intermediate, which then rearranges to an S-stabilized C2-carbocation before re-aromatization to the final product rsc.org. It is important to note that the presence of a carbonyl group at the C2-position can inhibit this halogenation reaction rsc.org.

SubstrateReagentSolventTemperature (°C)ProductYield (%)Ref.
C2-Substituted Benzo[b]thiopheneNaOCl·5H₂OAqueous Acetonitrile65-75C3-Chloro-C2-substituted Benzo[b]thiophene30-65 nih.govrsc.org
2-Alkynyl ThioanisolesSodium Halides (NaCl, NaBr, NaI) / CuSO₄·5H₂OEthanol (B145695)Mild3-Halobenzo[b]thiophenesUp to 95 nih.gov
Precursor Functionalization for Acetyl Group Incorporation

The introduction of the acetyl group at the C3-position is a critical transformation. A common strategy is the Friedel-Crafts acylation of a pre-formed 5-chlorobenzo[b]thiophene. However, this method can suffer from poor regioselectivity and the use of harsh Lewis acids nih.gov.

More targeted approaches often involve the synthesis of precursors specifically designed for acetyl group incorporation. One method for preparing 2-acetylbenzo[b]thiophenes involves reacting 2-mercaptobenzaldehyde (B1308449) with chloroacetone (B47974) google.com. A similar strategy could potentially be adapted for 3-acetyl derivatives by using a different precursor. For example, a process for producing 2-acetylbenzo[b]thiophene starts from 2-halogenobenzaldehyde, which is reacted with a sulfur source and then with a monohalogenoacetone google.com.

Another route involves the intramolecular Wittig reaction, which has been used to efficiently prepare 3-acyl-2-phenylbenzothiophenes nih.gov. The synthesis of the target compound, this compound, would likely involve the cyclization of a suitably substituted precursor, such as a 4-chlorophenylthio derivative bearing a propargyl or other reactive moiety that can be converted into the C3-acetyl group. A green, one-step protocol for preparing 2-acetylbenzo[b]thiophenes from aromatic halides in water has been described, which could potentially be adapted for 3-acetylated analogues if the correct precursors are used thieme-connect.com.

Green Chemistry and Sustainable Synthetic Approaches for Benzo[b]thiophene Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like benzo[b]thiophenes to minimize environmental impact. These approaches focus on using environmentally benign solvents, readily available and non-toxic reagents, and energy-efficient reaction conditions.

A significant advancement is the use of sodium halides as a source of electrophilic halogens for the synthesis of 3-halobenzo[b]thiophenes nih.gov. This copper-mediated halocyclization of 2-alkynyl thioanisoles uses ethanol as a green solvent and avoids harsh halogenating agents. The reaction is versatile, allowing for the incorporation of chlorine, bromine, and iodine simply by changing the sodium halide salt, and results in high yields of the desired products nih.govresearchgate.net.

Metal- and solvent-free conditions represent another pillar of sustainable synthesis. Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes have been developed to produce benzo[b]thiophene derivatives in good yields organic-chemistry.orgrsc.org. This method is highly economical and environmentally friendly. Furthermore, visible-light photocatalysis has emerged as a powerful green tool. The annulation of ortho-methylthioaryldiazonium salts and alkynes can be achieved using eosin (B541160) Y as a photocatalyst under green light irradiation, offering a regioselective route to substituted benzo[b]thiophenes organic-chemistry.org.

The use of water as a reaction medium is a key goal in green chemistry. A one-step protocol for the synthesis of substituted 2-acetylbenzo[b]thiophenes has been successfully carried out in water, leading to high yields of pure products that often crystallize directly from the reaction mixture, simplifying purification thieme-connect.com. These sustainable methodologies demonstrate the potential for developing cleaner and more efficient routes to complex molecules like this compound and its derivatives.

Green ApproachReactionReagents/CatalystsSolventKey AdvantagesRef.
Benign Reagents/Solvent HalocyclizationSodium Halides, CuSO₄·5H₂OEthanolAvoids harsh reagents, high yields, versatile for Cl, Br, I nih.govresearchgate.net
Catalysis Cascade ReactionIodine (catalyst)Solvent-freeMetal-free, economical, atom-efficient organic-chemistry.orgrsc.org
Photocatalysis Radical AnnulationEosin Y, Green lightNot specifiedUses visible light, regioselective organic-chemistry.org
Aqueous Synthesis Acetyl-benzothiophene formationNot specifiedWaterEliminates organic solvents, simplified purification thieme-connect.com

Mechanistic Investigations of Chemical Transformations Involving 1 5 Chlorobenzo B Thiophen 3 Yl Ethanone

Mechanistic Pathways of Acylation on Benzothiophene (B83047) Systems

The introduction of an acetyl group onto the benzo[b]thiophene ring to form compounds like 1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone typically proceeds via an electrophilic aromatic substitution, most commonly the Friedel-Crafts acylation. organic-chemistry.org This class of reaction involves the generation of a potent electrophile, the acylium ion (CH₃CO⁺), from an acylating agent such as acetyl chloride or acetic anhydride. organic-chemistry.orgyoutube.com The reaction is catalyzed by a Lewis acid, for instance, aluminum chloride (AlCl₃), which coordinates to the acylating agent to facilitate the formation of the acylium ion. youtube.com

The general mechanism can be outlined in two principal steps:

Formation of the Electrophile: The Lewis acid catalyst activates the acylating agent. For example, with acetyl chloride, AlCl₃ abstracts the chloride to form a highly reactive acylium ion and the [AlCl₄]⁻ complex. youtube.com

Electrophilic Attack and Aromatization: The π-electron system of the benzo[b]thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The subsequent removal of a proton from the carbon atom that was attacked, typically by the [AlCl₄]⁻ complex, restores the aromaticity of the ring system and yields the final acylated product. youtube.com

Understanding Regioselectivity and Stereoselectivity in Benzo[b]thiophene Functionalization

A critical aspect of the functionalization of benzo[b]thiophene is regioselectivity—the preferential reaction at one position over another. In electrophilic substitutions like acylation, benzo[b]thiophene predominantly reacts at the C3 position of the thiophene (B33073) ring rather than the C2 position. chemicalbook.com This preference is a key factor in the synthesis of this compound.

The regioselectivity can be rationalized by examining the stability of the cationic intermediates (sigma complexes) formed upon electrophilic attack at the C2 and C3 positions.

Attack at C3: When the electrophile adds to the C3 position, the positive charge is delocalized over the ring system, including a key resonance structure where the charge resides on the C2 carbon. This intermediate is particularly stable because the adjacent sulfur atom can help delocalize the positive charge through its lone pairs of electrons.

Attack at C2: Attack at the C2 position results in a different set of resonance structures for the intermediate. While stabilized, this intermediate is generally considered to be higher in energy than the one formed from C3 attack because it disrupts the aromaticity of the fused benzene (B151609) ring to a greater extent.

The greater stability of the intermediate formed via C3 attack means that the transition state leading to it is lower in energy, making this pathway kinetically favored. This inherent reactivity pattern explains why the acetyl group is found at the C3 position in the target molecule. While Friedel-Crafts acylation is the most common method, other reactions like direct C-H arylation also show high regioselectivity for the C3 (or β) position under specific catalytic conditions. nih.govacs.org

Table 1: Comparison of Intermediates in Electrophilic Acylation of Benzo[b]thiophene

Position of AttackKey Resonance Structures of Sigma ComplexRelative StabilityFavored Product
C3 Positive charge delocalized onto C2, stabilized by adjacent sulfur atom. Aromaticity of the benzene ring is largely maintained.More Stable3-Acylbenzo[b]thiophene
C2 Positive charge delocalization significantly disrupts the benzene ring's aromatic sextet.Less Stable2-Acylbenzo[b]thiophene (minor product)

This table provides a simplified representation of the factors influencing regioselectivity.

Stereoselectivity is not a factor in this specific acylation reaction as it involves the functionalization of a planar, achiral aromatic ring and does not create a chiral center.

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics and the analysis of transition states provide deeper, quantitative insights into why certain reaction pathways are preferred. For the acylation of benzothiophene systems, kinetic studies can measure the rate of reaction under various conditions (e.g., temperature, catalyst concentration) to determine the activation energy (Ea) of the process.

Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), allows for the modeling of the reaction pathway at a molecular level. These calculations can determine the geometries and energies of the reactants, intermediates, transition states, and products.

For the acylation of 5-chlorobenzo[b]thiophene, the key findings from such analyses would relate to:

Activation Energy Barriers: Computational models can calculate the energy barriers for the electrophilic attack at both the C2 and C3 positions. These calculations consistently show a lower activation energy for the attack at C3, confirming the experimental observations of regioselectivity. The energy difference between the two transition states directly correlates to the ratio of the products formed.

Structure of the Transition State: The transition state for the rate-determining step (the electrophilic attack) would resemble the high-energy sigma complex. Analysis of its structure would reveal the specific bonding interactions that stabilize the C3-attack pathway, such as the partial bonding between the sulfur atom and the developing positive charge.

Kinetic studies on related intramolecular acylation of benzothiophene compounds have been performed to understand ring-closure reactions, providing data on the rates and thermodynamics of these transformations. acs.org While specific kinetic data for the intermolecular acylation leading to this compound is not widely published, the principles derived from similar systems are directly applicable.

Table 2: Theoretical Energetic Profile for Benzo[b]thiophene Acylation

Reaction CoordinateC3-Attack PathwayC2-Attack Pathway
Relative Reactant Energy 0 kcal/mol0 kcal/mol
Transition State Energy (ΔG‡) Lower EnergyHigher Energy
Intermediate Energy Lower EnergyHigher Energy
Kinetic Product Major ProductMinor Product

This table illustrates the generally accepted relative energy levels for the competing acylation pathways based on mechanistic principles.

Chemical Reactivity and Derivatization from 1 5 Chlorobenzo B Thiophen 3 Yl Ethanone

Transformations of the Ethanone (B97240) Functional Group

The ethanone group is a versatile handle for a multitude of chemical reactions, enabling the construction of a wide range of derivatives.

Carbonyl Reductions and Oxidations

The carbonyl group of the ethanone moiety is susceptible to both reduction and oxidation, providing access to alcohol and carboxylic acid derivatives, respectively. While specific examples of these transformations on 1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone are not extensively detailed in the provided search results, these are fundamental organic reactions. Standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would be expected to reduce the ketone to the corresponding secondary alcohol. Conversely, strong oxidizing agents could cleave the acetyl group to yield a carboxylic acid, though this is a less common transformation for this type of substrate.

Nucleophilic Additions and Condensation Reactions (e.g., Claisen-Schmidt condensation for chalcone (B49325) formation)

The carbonyl carbon of the ethanone group is electrophilic and thus a prime target for nucleophilic attack. A particularly significant reaction is the Claisen-Schmidt condensation, a type of crossed-aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgnih.gov This reaction is a cornerstone for the synthesis of chalcones, which are precursors to a variety of biologically active flavonoids and other heterocyclic compounds.

In a typical Claisen-Schmidt condensation, this compound would react with a substituted aromatic aldehyde in the presence of a base, such as sodium hydroxide, to form a β-hydroxycarbonyl intermediate. nih.govnih.gov Subsequent dehydration of this intermediate yields the corresponding α,β-unsaturated ketone, a chalcone derivative. nih.gov These chalcones, characterized by the 1-(5-chlorobenzo[b]thiophen-3-yl)-3-(aryl)prop-2-en-1-one scaffold, are valuable intermediates for further synthetic elaborations.

Ring Closure Reactions Utilizing the Acetyl Moiety for New Heterocyclic Frameworks

The acetyl group of this compound and its derivatives, particularly the chalcones, are instrumental in the synthesis of a diverse range of new heterocyclic frameworks through various ring closure reactions.

Pyrazolones: Pyrazolones, five-membered nitrogen-containing heterocycles, are known for their diverse biological activities. jocpr.com The synthesis of pyrazolone (B3327878) derivatives can be achieved through the reaction of a β-ketoester, which can be derived from this compound, with a hydrazine (B178648) derivative. jocpr.comnih.gov Alternatively, chalcones derived from the parent compound can react with hydrazine to yield pyrazoline derivatives. connectjournals.com

Oxadiazinones: While direct synthesis from this compound is not explicitly detailed, the formation of 1,2,4-oxadiazin-5(6H)-one derivatives generally involves the cyclization of α-hydroxyamidoximes or related intermediates. mdpi.com The ethanone functionality could potentially be transformed into a suitable precursor for such cyclizations.

Thiazoles: The synthesis of thiazole (B1198619) derivatives often involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. researchgate.netnih.gov Bromination of the acetyl group of this compound would provide the necessary α-haloketone precursor. This intermediate can then be reacted with various thioamides to construct the thiazole ring. nih.govresearchgate.net

Azetidinones: Azetidinones, also known as β-lactams, are four-membered cyclic amides. nih.govderpharmachemica.combepls.com A common route to their synthesis is the Staudinger cycloaddition between a ketene (B1206846) and an imine. derpharmachemica.com Schiff bases, formed by the condensation of an amine with an aldehyde or ketone, are key intermediates. Chalcones derived from this compound can be converted to their corresponding imines (Schiff bases) and then reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield 2-azetidinone derivatives. derpharmachemica.comchemijournal.com

Thiazolidinones: Thiazolidinones are five-membered heterocyclic compounds containing both sulfur and nitrogen. nih.govresearchgate.net A prevalent method for their synthesis is the reaction of a Schiff base with thioglycolic acid. nih.govmdpi.com The Schiff bases can be prepared from chalcones derived from this compound. The subsequent cyclocondensation with thioglycolic acid affords the corresponding 4-thiazolidinone (B1220212) derivatives. researchgate.netnih.gov

Triazepines: Triazepines are seven-membered heterocyclic rings containing three nitrogen atoms. nih.govresearchgate.net The synthesis of benzo[f] wikipedia.orgnih.govacs.orgtriazepine derivatives can involve the cyclocondensation of o-phenylenediamine (B120857) with various reagents. researchgate.netresearchgate.net While a direct route from this compound is not immediately apparent from the search results, its derivatives could potentially be functionalized to serve as precursors in multi-step syntheses of these complex heterocyclic systems.

Reactions Involving the Chlorine Substituent

The chlorine atom at the 5-position of the benzothiophene (B83047) ring provides another site for chemical modification, primarily through cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Pd-catalyzed C-C and C-N couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The chlorine substituent on the benzothiophene ring of this compound makes it a suitable substrate for such reactions. These reactions are crucial for the synthesis of more complex aryl- and heteroaryl-substituted derivatives.

For instance, Suzuki, Stille, and Heck couplings could be employed to introduce new aryl or vinyl groups at the 5-position. Similarly, Buchwald-Hartwig amination would allow for the formation of C-N bonds, introducing various amine functionalities. These transformations significantly expand the chemical space accessible from the starting material. Research has demonstrated the utility of 5-chlorobenzo[b]thiophene as a substrate in nickel-catalyzed C-N cross-coupling reactions. acs.org Furthermore, transition-metal catalyzed cross-coupling reactions are highlighted as a key strategy for the functionalization of benzo[b]thiophenes. chim.it

Substitution Reactions at the Chlorinated Position

The chlorine atom can also be displaced through nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.orglibretexts.org In an SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group facilitates the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org

While the acetyl group at the 3-position is electron-withdrawing, its influence on the reactivity of the 5-chloro position towards SNAr might be moderate. Nevertheless, under appropriate conditions with strong nucleophiles, substitution of the chlorine atom with various nucleophiles such as alkoxides, thiolates, or amines could be achieved, leading to a new array of 5-substituted benzo[b]thiophene derivatives.

Further Functionalization of the Benzo[b]thiophene Ring System

The introduction of additional functional groups onto the benzo[b]thiophene nucleus of this compound is a key strategy for modulating its physicochemical and biological properties. This can be achieved through various synthetic methodologies, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution:

The benzo[b]thiophene ring is susceptible to electrophilic attack. The position of substitution is directed by the existing substituents. The acetyl group at the 3-position is an electron-withdrawing group and a meta-director within the thiophene (B33073) ring, while the chloro group at the 5-position is an ortho-, para-director in the benzene (B151609) portion of the molecule. This interplay of directing effects can lead to the formation of specific isomers upon reaction with electrophiles.

Common electrophilic substitution reactions that can be envisaged for this system include:

Halogenation: Introduction of additional halogen atoms (e.g., bromine, iodine) onto the aromatic ring can be achieved using appropriate halogenating agents.

Nitration: The introduction of a nitro group can be accomplished using nitrating agents such as nitric acid in the presence of sulfuric acid.

Sulfonation: The sulfonic acid group can be introduced by treatment with fuming sulfuric acid.

The precise conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid unwanted side reactions.

Metal-Catalyzed Cross-Coupling Reactions:

The chloro-substituent on the benzo[b]thiophene ring provides a handle for transition metal-catalyzed cross-coupling reactions. These powerful reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of accessible derivatives.

Potential cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new C-C bonds.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

These reactions would typically target the C-Cl bond at the 5-position, leading to the introduction of a wide range of aryl, alkyl, alkenyl, alkynyl, and amino substituents.

Research Findings on Derivatization:

While specific studies detailing the extensive functionalization of the benzo[b]thiophene ring in this compound are not widely reported in publicly available literature, the known reactivity of the benzo[b]thiophene scaffold provides a strong basis for predicting its synthetic utility. The Friedel-Crafts acetylation of 5-chlorobenzo[b]thiophene is a known method to produce the 3-acetyl derivative, which is the title compound. cymitquimica.com

Research on related benzo[b]thiophene systems demonstrates the feasibility of various derivatizations. For instance, different substituted benzo[b]thiophenes have been successfully utilized as precursors for the synthesis of a variety of heterocyclic compounds, including pyrazoles, oxadiazoles, and thiadiazoles. These syntheses often involve the initial transformation of a functional group on the benzo[b]thiophene core, followed by cyclization reactions.

The following interactive data table summarizes the potential functionalization reactions of the benzo[b]thiophene ring in this compound based on established chemical principles and reactivity of similar compounds.

Reaction TypeReagents and ConditionsPotential Product(s)
Electrophilic Halogenation Br2, FeBr3 or NBS, acid catalystBromo-substituted derivatives
Nitration HNO3, H2SO4Nitro-substituted derivatives
Sulfonation Fuming H2SO4Sulfonic acid derivatives
Suzuki Coupling Arylboronic acid, Pd catalyst, base5-Aryl-benzo[b]thiophen-3-yl)ethanone derivatives
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base5-Alkynyl-benzo[b]thiophen-3-yl)ethanone derivatives
Buchwald-Hartwig Amination Amine, Pd catalyst, base5-Amino-benzo[b]thiophen-3-yl)ethanone derivatives

Further experimental investigation is required to fully elucidate the reactivity and synthetic potential of this compound and to develop efficient protocols for the synthesis of its diverse derivatives. The exploration of these synthetic pathways holds promise for the discovery of novel compounds with valuable applications.

Advanced Analytical and Spectroscopic Characterization Methods in Academic Research

Computational and Theoretical Studies in Support of 1 5 Chlorobenzo B Thiophen 3 Yl Ethanone Research

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Properties and Reactivity Prediction.mdpi.comnih.gov

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of 1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone. DFT methods, such as those employing the B3LYP hybrid functional, offer a balance of computational cost and accuracy for calculating the geometric and electronic parameters of heterocyclic compounds. sci-hub.se

A primary focus of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.comnih.gov For benzo[b]thiophene derivatives, the distribution of HOMO and LUMO is typically spread across the π-conjugated system. nih.gov The presence of the electron-withdrawing acetyl group at the 3-position and the chloro group at the 5-position is expected to lower the energy of these orbitals compared to the unsubstituted parent compound.

Another key application is the prediction of reactive sites for electrophilic substitution. By calculating the electron density at various positions in the molecule and modeling the stability of potential intermediates (such as protonated cations or sigma complexes), researchers can predict which positions are most susceptible to attack. sci-hub.seresearchgate.net For 3-acyl substituted benzo[b]thiophenes, quantum chemical studies have shown that electrophilic attack predominantly occurs on the benzene (B151609) ring, with positions 4 and 6 being the most favored. sci-hub.se Analysis of the relative energies of the cationic intermediates formed upon protonation at different sites can explain this observed regioselectivity. sci-hub.se

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electron-rich regions that are prone to electrophilic attack and electron-poor regions susceptible to nucleophilic attack. nih.gov These computational tools provide a theoretical framework for rationalizing and predicting the outcomes of chemical reactions involving this compound.

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance
Calculated ParameterSignificanceTypical Application
HOMO EnergyIndicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.Predicting reactivity in electrophilic aromatic substitution.
LUMO EnergyIndicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.Assessing suitability as an electron acceptor in materials science.
HOMO-LUMO GapCorrelates with chemical stability and reactivity; a smaller gap implies higher polarizability and reactivity. mdpi.comPredicting overall chemical reactivity and electronic excitation energies.
Molecular Electrostatic Potential (MEP)Visualizes electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.govPredicting sites for electrophilic and nucleophilic attack.
Calculated Atomic ChargesQuantifies the partial charge on each atom, indicating local electronic effects.Understanding inductive and resonance effects of substituents.
Intermediate/Transition State EnergiesDetermines the relative stability of reaction intermediates and the energy barriers for reactions.Predicting reaction pathways and regioselectivity. sci-hub.se

Reaction Mechanism Simulations and Energetic Profiling.

Computational chemistry allows for the detailed simulation of reaction mechanisms, providing a step-by-step understanding of how chemical transformations occur. For a molecule like this compound, this can involve modeling reactions such as further electrophilic substitution, nucleophilic addition to the carbonyl group, or palladium-catalyzed cross-coupling reactions.

For instance, in studying the direct C-H arylation of benzo[b]thiophene, DFT modeling has been used to investigate plausible mechanisms, such as a concerted carbopalladation pathway. nih.govacs.org By calculating the energetic landscape of this pathway and comparing it with alternatives, researchers can gain evidence for the operative mechanism. nih.gov Similarly, for the acylation of the benzo[b]thiophene ring system, simulations can be used to compare the energy barriers for substitution at different positions, thereby providing a quantitative explanation for the observed regioselectivity. sci-hub.se These computational studies can also probe kinetic isotope effects (KIEs), offering further mechanistic insights that can be compared with experimental data. nih.govacs.org

Table 2: Components of Reaction Mechanism Simulation
ComponentDescriptionInformation Gained
Geometry OptimizationFinding the lowest energy structure for reactants, products, and intermediates.Provides stable molecular structures and their relative energies (thermodynamics).
Transition State (TS) SearchLocating the saddle point on the potential energy surface connecting reactants and products.Identifies the structure of the highest-energy point and the activation energy barrier (kinetics).
Frequency CalculationCalculation of vibrational frequencies to confirm minima (all real frequencies) and transition states (one imaginary frequency).Characterizes stationary points and provides zero-point vibrational energies for more accurate energy calculations.
Reaction Pathway Following (IRC)Intrinsic Reaction Coordinate calculation traces the path from the transition state down to the connected reactant and product.Confirms that the identified transition state correctly links the intended reactant and product.
Energetic ProfilingPlotting the relative energies of all species along the reaction coordinate.Visualizes the entire reaction mechanism, including activation barriers and thermodynamic stability of all species.

Structure-Activity Relationship (SAR) Studies through Computational Methods in the Context of Chemical Transformations.nih.gov

Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful methodologies for understanding how changes in a molecule's structure affect its chemical reactivity or biological activity. unifap.brresearchgate.net In the context of the chemical transformations of this compound, a computational SAR/QSAR approach could be employed to predict the reactivity of a series of related derivatives. nih.gov

The process begins by creating a dataset of molecules based on the 1-(benzo[b]thiophen-3-yl)ethanone scaffold with various substituents at different positions. For each of these molecules, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure and electronic properties. They can be categorized as:

Steric descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Electronic descriptors: Related to the charge distribution (e.g., dipole moment, atomic charges, HOMO/LUMO energies).

Topological descriptors: Based on the 2D connectivity of atoms in the molecule.

Hydrophobic descriptors: Related to the molecule's lipophilicity (e.g., LogP).

Once the descriptors are calculated, a mathematical model is developed to correlate them with an observed activity, which in this context could be a measure of chemical reactivity like reaction rate, yield, or regioselectivity. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are commonly used to build the QSAR equation. researchgate.net

Role As a Building Block and Precursor in Contemporary Organic Synthesis

Synthetic Utility in the Construction of Complex Heterocyclic Architectures

The inherent reactivity of the acetyl group in 1-(5-chlorobenzo[b]thiophen-3-yl)ethanone makes it a prime candidate for the synthesis of a wide range of fused heterocyclic systems. The carbonyl and adjacent methyl groups are key functionalities that can participate in various cyclization and condensation reactions, leading to the formation of new ring systems appended to the benzo[b]thiophene core. While direct examples utilizing this specific chloro-substituted derivative are not extensively documented in readily available literature, the well-established chemistry of analogous 3-acetylthiophene (B72516) and 3-acetylbenzo[b]thiophene compounds provides a strong indication of its synthetic potential.

For instance, the reaction of 3-acetylthiophenes with guanidine (B92328) is a known route to produce thiophene-substituted pyrimidines. ias.ac.in This transformation typically involves the initial formation of a chalcone (B49325), followed by cyclization with guanidine. ias.ac.in It is therefore highly probable that this compound could be similarly employed to generate novel 5-chlorobenzo[b]thienyl-substituted pyrimidines, a class of compounds with recognized biological activities. nih.gov Furthermore, the synthesis of fused pyrimidopyrimidines has been achieved starting from thiophene-substituted pyrimidines, indicating that more elaborate polycyclic architectures could be accessible from this precursor. ias.ac.in

The following table illustrates potential heterocyclic systems that could be synthesized from this compound based on known thiophene (B33073) chemistry.

Heterocyclic SystemPotential Synthetic RouteKey Intermediates
PyrimidinesClaisen-Schmidt condensation followed by reaction with guanidine.Chalcone derivatives
PyridazinesReaction with hydrazine (B178648) derivatives.Hydrazone intermediates
ThiazolesReaction with a brominating agent followed by condensation with thioamides.α-Bromoketone derivatives
Fused PyrimidinesMulti-step synthesis involving initial pyrimidine (B1678525) formation.Substituted pyrimidine derivatives

These examples underscore the potential of this compound as a versatile platform for the generation of diverse and complex heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.

Precursor for the Development of Novel Chemical Probes and Ligands in Academic Investigations

The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes its derivatives, including this compound, attractive starting points for the development of novel chemical probes and ligands for academic research. Chemical probes are small molecules that can be used to study the function of proteins and other biomolecules, while ligands are molecules that bind to specific receptors. nih.gov

Kinase Inhibitors: Numerous kinase inhibitors, which are a major class of anti-cancer drugs, incorporate heterocyclic scaffolds. The pyrimidopyrimidine moiety, for example, is a core structure in various tyrosine kinase inhibitors. ias.ac.in Given that this compound can serve as a precursor to fused pyrimidine systems, it represents a valuable starting material for the synthesis of novel kinase inhibitors. The chloro-substituent on the benzo[b]thiophene ring can also be exploited to modulate the pharmacokinetic properties and binding affinity of the final compounds.

GPCR Ligands: G protein-coupled receptors (GPCRs) are another important class of drug targets. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as agonists for GPR35, a GPCR implicated in various diseases. nih.gov This highlights the potential of the broader thieno-thiophene scaffold in the design of GPCR ligands. By modifying the acetyl group of this compound, for instance, through oxidation to a carboxylic acid and subsequent derivatization, it may be possible to generate novel ligands for various GPCRs.

Fluorescent Probes: The development of fluorescent probes for biological imaging is a rapidly growing area of research. nih.gov The benzo[b]thiophene core, with its conjugated system, has the potential to be incorporated into fluorescent molecules. The acetyl group of this compound provides a convenient handle for attaching fluorophores or recognition moieties, which could lead to the development of novel fluorescent probes for detecting specific analytes or for imaging biological processes.

The following table summarizes the potential applications of this compound as a precursor in the development of chemical probes and ligands.

Application AreaTarget ClassRationale
Cancer ResearchKinasesPrecursor to fused pyrimidine scaffolds known to inhibit kinases.
Drug DiscoveryGPCRsThe benzo[b]thiophene core is present in known GPCR ligands.
BioimagingVariousCan be functionalized to create novel fluorescent probes.

Methodological Advancements in Synthetic Chemistry Facilitated by Benzo[b]thiophene Intermediates

The availability and reactivity of benzo[b]thiophene intermediates like this compound play a crucial role in advancing synthetic methodologies. These intermediates not only provide access to new and complex molecules but also serve as platforms for the development of novel synthetic routes and the study of reaction mechanisms.

Development of Novel Synthetic Routes: The pursuit of more efficient and environmentally friendly synthetic methods is a constant endeavor in organic chemistry. The use of versatile building blocks like this compound can facilitate the development of novel synthetic pathways. nih.govresearchgate.net For example, new catalytic systems or reaction conditions can be tested on such substrates to explore their scope and limitations. The development of one-pot or multi-component reactions that utilize this intermediate could significantly streamline the synthesis of complex heterocyclic compounds.

Mechanistic Studies: Understanding the mechanisms of chemical reactions is fundamental to the advancement of synthetic chemistry. The well-defined structure of this compound makes it a suitable substrate for mechanistic studies of reactions involving the benzo[b]thiophene ring system or the acetyl group. For instance, studying the regioselectivity of electrophilic substitution reactions or the kinetics of condensation reactions can provide valuable insights into the reactivity of this class of compounds.

Catalyst Development: Ligands based on heterocyclic scaffolds are widely used in transition metal catalysis. While not directly a ligand, the functional groups on this compound could be modified to create novel ligands for various catalytic applications. The development of new catalysts based on the benzo[b]thiophene framework could lead to advancements in areas such as cross-coupling reactions or asymmetric synthesis. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing 1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acetylation of 5-chlorobenzo[b]thiophene. For example, a reaction with acetyl chloride and AlCl₃ in methylene chloride at room temperature yields the product in ~98% after sublimation . Key factors include:
  • Catalyst stoichiometry : Excess AlCl₃ (3.3 eq. relative to substrate) ensures complete activation of the acetylating agent.
  • Temperature control : Prolonged stirring at room temperature avoids side reactions (e.g., over-acetylation).
  • Purification : Sublimation under reduced pressure (155–175°C, 1 mm Hg) minimizes decomposition.
    Alternative routes include Claisen-Schmidt condensations, though these require substituted benzaldehydes and KOH in methanol (24-hour reaction time) .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Methodological Answer : A multi-technique approach is critical:
  • ¹H/¹³C NMR : Aromatic protons in benzo[b]thiophene appear as doublets (δ 7.8–9.1 ppm), while the acetyl group resonates as a singlet near δ 2.7 ppm .
  • HRMS : Match experimental [M⁺] values with theoretical calculations (e.g., C₁₀H₇ClOS: calc. 210.9914, found 210.9912) .
  • Elemental analysis : Verify C, H, N, S, and Cl percentages within ±0.3% of theoretical values .
  • IR spectroscopy : Confirm C=O stretching at ~1680 cm⁻¹ and C-Cl absorption near 750 cm⁻¹ .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Silica gel chromatography : Use hexane/ethyl acetate (8:2) to separate the product from unreacted starting materials and isomers .
  • Recrystallization : Ethanol or methanol is ideal due to the compound’s moderate solubility at elevated temperatures.
  • Sublimation : For high-purity crystalline solids, vacuum sublimation minimizes solvent contamination .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during electrophilic substitution on benzo[b]thiophene derivatives?

  • Methodological Answer : The 3-position of benzo[b]thiophene is highly reactive due to conjugation with the sulfur atom. To optimize regioselectivity:
  • Directing groups : Use acetyl as a meta-directing group; steric effects from the 5-chloro substituent further modulate reactivity .
  • Computational modeling : Employ DFT calculations to predict charge distribution and electrophilic attack sites (e.g., using Gaussian or ORCA).
  • Competitive experiments : Compare yields under varying catalysts (e.g., AlCl₃ vs. FeCl₃) to assess electronic effects .

Q. What crystallographic refinement strategies are recommended for resolving electron density ambiguities in halogenated thiophene derivatives?

  • Methodological Answer : Use SHELXL for high-resolution refinement :
  • Twinned data : Apply HKLF5 or TWIN commands to model pseudo-merohedral twinning.
  • Disordered atoms : Refine Cl and acetyl positions with PART/SUMP constraints to stabilize thermal parameters.
  • Validation : Check R₁/wR₂ convergence (<5% discrepancy) and Fo/Fc maps for residual density near heavy atoms.

Q. How should conflicting spectral data (e.g., NMR vs. HRMS) be resolved for structurally similar analogs?

  • Methodological Answer :
  • Cross-validation : Repeat HRMS under high-resolution conditions (R > 60,000) to rule out isobaric interference .
  • 2D NMR (COSY, HSQC) : Assign all protons and carbons unambiguously; for example, confirm coupling between H-3 and H-4 in benzo[b]thiophene .
  • X-ray diffraction : Resolve positional isomerism (e.g., 5-chloro vs. 6-chloro) via crystallographic data .

Q. What methodologies assess the thermal stability and decomposition pathways of this compound?

  • Methodological Answer :
  • TGA/DSC : Perform under nitrogen (10°C/min) to identify melting points (e.g., 154–155°C ) and decomposition onset temperatures.
  • GC-MS pyrolysis : Heat to 300°C and monitor for Cl loss (m/z 175) or formation of benzo[b]thiophene fragments.
  • Kinetic analysis : Apply the Kissinger method to calculate activation energy (Eₐ) from DSC data.

Q. How do electronic effects of the 5-chloro substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Hammett analysis : The -Cl group (σₚ = 0.23) slightly deactivates the ring, reducing nucleophilicity at the 3-position.
  • Suzuki-Miyaura optimization : Use Pd(OAc)₂/XPhos with K₃PO₄ in toluene/water (100°C) to couple with boronic acids. The chloro group may act as a leaving group under harsh conditions .
  • DFT studies : Compare LUMO localization on the acetyl vs. chloro-substituted ring to predict reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.